3,5-Diisopropylbromobenzene
Overview
Description
Preparation Methods
3,5-Diisopropylbromobenzene can be synthesized by reacting bromobenzene with isopropanol under basic conditions . The general synthetic procedure involves the reaction of bromobenzene with isopropanol to yield the desired product . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
3,5-Diisopropylbromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a substitution reagent in organic synthesis.
Coupling Reactions: It is used as a coupling reagent in the synthesis of heterocyclic compounds, drugs, and dyes.
Bromination Reactions: It can serve as a bromination reagent in many organic synthesis reactions.
Common reagents and conditions used in these reactions include basic conditions for substitution reactions and the presence of catalysts for coupling reactions . Major products formed from these reactions include heterocyclic compounds, pharmaceuticals, and dyes .
Scientific Research Applications
3,5-Diisopropylbromobenzene has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diisopropylbromobenzene involves its role as a reagent in organic synthesis. It participates in substitution and coupling reactions, where it acts as a source of bromine or as a coupling partner . The molecular targets and pathways involved depend on the specific reactions and the compounds being synthesized .
Comparison with Similar Compounds
3,5-Diisopropylbromobenzene can be compared with other similar compounds such as:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
These compounds share similar structural features but differ in the position of the isopropyl groups on the benzene ring . This compound is unique due to the presence of a bromine atom, which imparts distinct reactivity and applications in organic synthesis .
Properties
IUPAC Name |
1-bromo-3,5-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJTEHREIEDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469730 | |
Record name | 3,5-Diisopropylbromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23058-81-3 | |
Record name | 3,5-Diisopropylbromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.